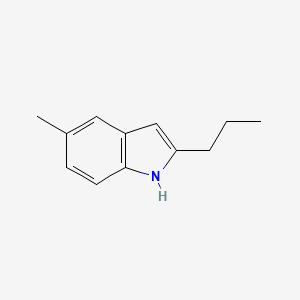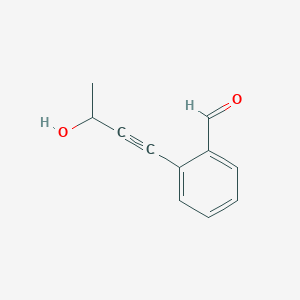
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid is a complex organic compound characterized by its unique molecular structure. This compound features a decanoic acid backbone with a hydroxymethyl heptan-4-yl ether substituent, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of decanoic acid with an appropriate alcohol derivative, followed by subsequent oxidation and etherification steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The ether linkage allows for nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkoxides and thiolates are employed under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid finds applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid exerts its effects involves interactions with specific molecular targets. The hydroxymethyl and ketone groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-((3-(Hydroxymethyl)heptan-4-yl)oxy)-10-oxodecanoic Acid: shares similarities with other ether-linked decanoic acid derivatives.
3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3-hydroxy-4,5-dimethoxybenzoate: is another compound with a hydroxymethyl group and ether linkage, but with different functional groups and applications.
Uniqueness
The unique combination of the hydroxymethyl heptan-4-yl ether and the decanoic acid backbone distinguishes this compound from other similar compounds
Eigenschaften
Molekularformel |
C18H34O5 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
10-[3-(hydroxymethyl)heptan-4-yloxy]-10-oxodecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-3-11-16(15(4-2)14-19)23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
GHMXICWGJUVVOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC)CO)OC(=O)CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)







![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)



